Regioisomeric Differentiation: 3-(Difluoromethyl)-5-phenylisoxazole vs. 3-Phenyl-5-(difluoromethyl)isoxazole
3-(Difluoromethyl)-5-phenylisoxazole (CAS 1807822-45-2) is the 3-CF2H/5-Ph regioisomer, whereas 3-phenyl-5-(difluoromethyl)isoxazole (CAS 1260813-29-3) is the 3-Ph/5-CF2H regioisomer. These two compounds possess identical molecular formulas (C10H7F2NO, MW 195.16) but exhibit different SMILES strings (FC(F)C1=NOC(=C1)C2=CC=CC=C2 vs. FC(F)C1=CC(=NO1)C2=CC=CC=C2), indicating reversed substitution on the isoxazole ring . The regioisomeric switch alters the electron distribution around the isoxazole N and O atoms, as evidenced by distinct 15N and 13C NMR chemical shift patterns in analogous 3-phenylisoxazole series, where DFT calculations confirm that substituent polarizing effects are attenuated differently by the ring oxygen depending on substitution position [1].
| Evidence Dimension | Structural identity (SMILES, substitution pattern, CAS registry, NMR chemical shifts) |
|---|---|
| Target Compound Data | CAS 1807822-45-2; SMILES: FC(F)C1=NOC(=C1)C2=CC=CC=C2; IUPAC: 3-(difluoromethyl)-5-phenyl-1,2-oxazole; CF2H at position 3, Ph at position 5; InChIKey: YMFZVQRXFOBKCR-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 1260813-29-3; SMILES: FC(F)C1=CC(=NO1)C2=CC=CC=C2; IUPAC: 5-(difluoromethyl)-3-phenyl-1,2-oxazole; CF2H at position 5, Ph at position 3; distinct InChIKey |
| Quantified Difference | Reversed regiochemistry; distinct CAS numbers; different SMILES and InChIKey; DFT-calculated 15N NMR chemical shifts for the isoxazole ring nitrogen differ by several ppm between 3-aryl and 5-aryl substitution patterns in analogous compounds (Schofield et al., 2006) |
| Conditions | Structural comparison based on CAS registry and published SMILES/InChIKey data; 15N/13C NMR and DFT comparisons from Schofield et al., Magn. Reson. Chem. 2006, 44, 851–855 for para-substituted 3-phenylisoxazole derivatives |
Why This Matters
In structure-based drug design, regioisomeric identity determines the spatial presentation of the –CF2H hydrogen-bond donor and the phenyl hydrophobic anchor; procurement of the wrong regioisomer invalidates SAR hypotheses and leads to irreproducible biological data.
- [1] Schofield MH, Sorel MA, Manalansan RJ, et al. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magn Reson Chem. 2006;44(9):851-855. doi:10.1002/mrc.1859 View Source
